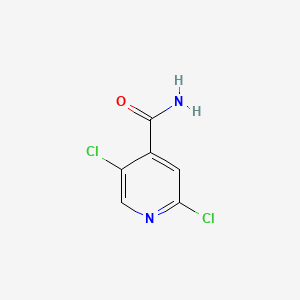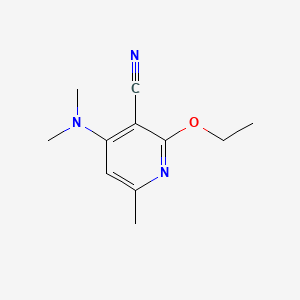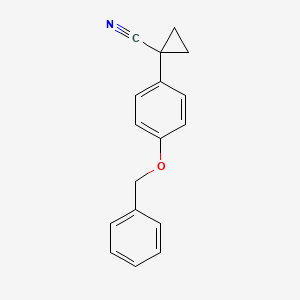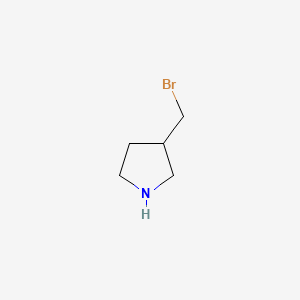![molecular formula C32H28F6N4O3 B594720 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten CAS No. 1256245-84-7](/img/structure/B594720.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten” is a ketone compound with a molecular weight of 630.6 and a molecular formula of C32H28F6N4O3 . .
Synthesis Analysis
This compound is a chiral squaramides organocatalyst that has been intensively investigated within the area of molecular recognition because of their strong hydrogen-bonding activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,5-bis(trifluoroMethyl)phenyl group, a methoxycinchonan group, and a cyclobutene group .Physical And Chemical Properties Analysis
The compound has a boiling point of 643.6±65.0 C at 760 mmHg and a melting point of 227-228 C . It is a solid at room temperature .Applications De Recherche Scientifique
Catalytic Applications
The compound and its derivatives have been applied in catalytic processes. The diphosphinidenecyclobutene ligand, a related compound, was used as an additive in copper-catalyzed amination reactions of halobenzenes with amines, resulting in the production of secondary or tertiary amines with good to excellent yields (Gajare et al., 2004). Similarly, cationic palladium(II) and rhodium(I) complexes bearing diphosphinidinecyclobutene ligands showed catalytic activity in conjugate addition reactions (Jensen et al., 2007).
Peptide Synthesis
The compound has been used in peptide synthesis. Specifically, a hypervalent iodine reagent, 6-(3,5-Bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione, was synthesized and found to be efficient for the synthesis of dipeptides from various standard amino acids (Zhang et al., 2015).
Synthesis of Aminocyclobutenes
The compound has contributed to the development of methods for synthesizing aminocyclobutenes. A metal-free entry to aminocyclobutenes or aminocyclobutenols from ynamides was developed, using a highly polarized reagent, Tf2 C=CH2, to regioselectively afford bis(triflyl)aminocyclobutenes (Alcaide et al., 2016).
Antimicrobial and Antifungal Activities
Various derivatives of the compound have been tested for antimicrobial and antifungal activities. For instance, the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone were explored, showing effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020). Additionally, novel bis(trifluoromethyl)phenyl-based strobilurin analogues displayed fungicidal activities, outperforming some commercial strobilurin fungicides (Liu et al., 2008).
Synthesis of Amino Acids and Derivatives
The compound has been used in the synthesis of novel amino acids and their derivatives. For instance, trifluoromethyl-substituted analogues of the 1-amino-cyclobutane-1-carboxylic acid were synthesized, with potential applications in pharmaceuticals (Radchenko et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16-,17-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-FRSFCCSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)


![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)


![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)


